molecular formula C14H12N6O2S B2377755 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1421477-18-0

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2377755
CAS No.: 1421477-18-0
M. Wt: 328.35
InChI Key: OODNKNFCZQTTND-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetically designed chemical compound that incorporates multiple privileged structures recognized in medicinal chemistry, making it a valuable scaffold for pharmaceutical research and development. Its molecular architecture features a benzamide core linked to a 1H-tetrazol-1-yl moiety and a fused 6,7-dihydro-4H-pyrano[4,3-d]thiazole ring system. The 1H-tetrazole ring is a classic bioisostere for carboxylic acids and other planar acidic groups, often employed to improve metabolic stability and enhance solubility in drug design . The thiazole ring is a well-documented biologically active scaffold present in numerous FDA-approved drugs and known to confer a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . This specific combination of a tetrazole and a complex dihydrothiazole system suggests potential for unique interactions with biological targets. While direct biological data for this exact compound may be limited, its structure aligns with those investigated as enzyme inhibitors and receptor modulators . Researchers can utilize this compound as a key intermediate in synthetic chemistry, a core structure for building screening libraries, or a lead compound for optimizing activity against specific therapeutic targets. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-(tetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S/c21-13(17-14-16-11-4-5-22-7-12(11)23-14)9-2-1-3-10(6-9)20-8-15-18-19-20/h1-3,6,8H,4-5,7H2,(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODNKNFCZQTTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique structural features, which include a pyrano-thiazole moiety and a benzamide group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and antitumor applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O2SC_{14}H_{14}N_{4}O_{2}S, with a molecular weight of 278.29 g/mol. The structure suggests possible interactions with various biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC14H14N4O2SC_{14}H_{14}N_{4}O_{2}S
Molecular Weight278.29 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Initial studies indicate that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. Similar thiazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, indicating potential therapeutic applications in treating resistant infections .

Antitumor Activity

Research into the antitumor properties of related compounds suggests that modifications to the thiazole or tetrazole moieties can enhance cytotoxic effects against cancer cell lines. For instance, derivatives containing these functional groups have been shown to inhibit key enzymes involved in tumor growth .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric modulation .

Case Studies

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

  • Antimicrobial Efficacy : A study reported that thiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the presence of the tetrazole ring enhances antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that certain modifications to the compound led to improved cytotoxicity against various cancer cell lines. Compounds with hydroxyl or alkyl substituents at specific positions exhibited higher selectivity indices (SI), indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrano moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating promising results. One study highlighted that a thiazole-pyridine hybrid exhibited an IC50 of 5.71 µM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 µM) due to the presence of an electron-withdrawing chlorine substituent .

1.2 Anticonvulsant Properties
The anticonvulsant effects of thiazole-containing compounds have also been documented. For example, a series of pyridazinone-thiazole hybrids were synthesized and evaluated for their anticonvulsant activity, revealing that specific structural modifications enhanced efficacy in seizure models . The SAR analysis suggested that electron-withdrawing groups significantly improved the protective index against seizures.

1.3 Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds derived from thiazole showed good antibacterial and antifungal activities with minimum inhibitory concentrations (MIC) ranging from 7.8 to 93.7 μg/mL against various pathogens . The structural features influencing this activity were identified through comprehensive SAR studies.

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is crucial for optimizing its biological activity:

Structural Feature Effect on Activity
Electron-Withdrawing GroupsEnhance anticancer and antimicrobial properties
Substituents on Aromatic RingsInfluence binding affinity and selectivity
Heterocyclic ModificationsAffect pharmacokinetics and bioavailability

Research indicates that modifications to the benzamide moiety can significantly alter the compound's pharmacological profile, making it essential to explore various substituents systematically .

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Case Study 1 : A thiazole-based compound demonstrated significant anticancer activity in vitro against multiple cell lines with an IC50 value lower than traditional chemotherapeutics.
  • Case Study 2 : A series of tetrazole derivatives were screened for anticonvulsant properties, revealing a novel compound with a high protection index in animal models.

These studies emphasize the importance of continuous research into the pharmacological applications of thiazole and pyrano derivatives.

Comparison with Similar Compounds

The compound’s structural and functional analogs include patented ROCK inhibitors such as compound 31 and compound A11 , which share key pharmacophoric features but differ in core heterocycles and substituents. Below is a detailed comparison:

Structural and Functional Analogues

Compound 31 (3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide)
  • Core Structure : Tetrahydrobenzo[d]thiazole linked to a benzamide with 3,4-dimethoxy substituents.
  • Key Features: Chiral centers (R and S configurations) enhance stereoselective binding to ROCK enzymes. Propylamino group on the tetrahydrobenzo-thiazole improves hydrophobic interactions. 3,4-Dimethoxy benzamide contributes to electron-rich aromatic interactions.
Compound A11 (N-(3-(5-((4-chloro-1H-indazol-5-yl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide)
  • Core Structure : 1,3,4-Thiadiazole linked to a chlorinated indazole and pyrazole-carboxamide.
  • Key Features :
    • Thiadiazole ring enhances metabolic stability compared to thiazole derivatives.
    • 4-Chloroindazole moiety likely targets ATP-binding pockets via halogen bonding.
    • Pyrazole-carboxamide improves solubility and bioavailability.
  • Activity : Demonstrated potent ROCK inhibition, though selectivity ratios between ROCK1 and ROCK2 remain proprietary .

Comparative Analysis

Parameter Target Compound Compound 31 Compound A11
Core Heterocycle Pyrano[4,3-d]thiazole Tetrahydrobenzo[d]thiazole 1,3,4-Thiadiazole
Key Substituents 3-(1H-Tetrazol-1-yl)benzamide 3,4-Dimethoxy benzamide + propylamino 4-Chloroindazole + pyrazole-carboxamide
Bioisosteric Groups Tetrazole (acidic bioisostere) Methoxy (electron-donating) Chlorine (halogen bond donor)
Reported Enzymatic Targets Hypothesized ROCK inhibition (structural analogy) ROCK1/2 inhibition confirmed ROCK1/2 inhibition confirmed
Advantages Enhanced solubility (tetrazole), rigid core Stereoselectivity, hydrophobic interactions Metabolic stability (thiadiazole), halogen bonding
Limitations Lack of published IC₅₀ or selectivity data Potential off-target effects due to methoxy groups Proprietary selectivity data unavailable

Research Findings and Implications

  • The tetrazole group in the target compound could outperform carboxylic acid bioisosteres (e.g., in compound A11) in acidic microenvironments due to its superior pKa (~4.9 vs. ~4.2 for carboxylic acids).
  • Synthetic Accessibility: Compound 31 and A11 are synthesized via multi-step procedures involving amide couplings and heterocycle formations, as adapted from patent methodologies . The target compound’s pyrano-thiazole synthesis likely requires specialized annulation techniques, which may limit scalability.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require careful removal to avoid side reactions .
  • Catalysis : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) for steps prone to degradation .
  • Yield Monitoring : Track intermediates via TLC and adjust stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) to minimize unreacted starting material .

How can researchers address challenges related to regioselectivity and solubility during the synthesis of multi-heterocyclic compounds like this benzamide derivative?

Advanced
Regioselectivity :

  • Directed Metalation : Use directing groups (e.g., -OMe or -Cl) on the benzamide to control coupling sites during amidation .
  • Computational Prediction : DFT calculations (e.g., Gaussian 09) identify thermodynamically favorable reaction pathways for pyrano-thiazole ring formation .

Q. Solubility :

  • Co-solvent Systems : Ethanol/water (7:3) improves solubility of hydrophobic intermediates .
  • Salt Formation : Convert the final product to a hydrochloride salt for enhanced aqueous solubility (e.g., HCl gas in diethyl ether) .

What methodologies are effective in resolving contradictions between spectroscopic data and expected molecular structures?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolve ambiguous proton assignments caused by tautomerism in the tetrazole ring (e.g., distinguishing NH protons from aromatic signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when isotopic patterns conflict with expected purity (e.g., Cl isotopes in hydrochloride salts) .
  • X-ray Crystallography : Resolve regiochemistry disputes (e.g., pyrano-thiazole vs. thieno-pyridine isomers) .

Example :
In a related compound, conflicting 1H^1H NMR data (δ 7.2–7.4 ppm) were resolved via 15N^{15}N-HMBC, confirming tetrazole proton environments .

What experimental strategies are recommended for assessing the biological activity of this compound against specific therapeutic targets?

Q. Basic/Advanced

  • In Vitro Screening :
    • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test IC50_{50} values against kinases like EGFR or VEGFR2 .
    • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains .

Q. Target Identification :

  • SPR (Surface Plasmon Resonance) : Measure binding affinity to recombinant proteins (e.g., IC50_{50} < 1 µM for caspase-3) .
  • Proteomics : SILAC labeling to identify protein targets in cell lysates after treatment .

How can computational tools enhance the understanding of this compound's reactivity and bioactivity?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets (e.g., tetrazole interactions with ATP-binding pockets) .
  • Reaction Path Search (GRRM17) : Simulate cyclization pathways to optimize synthetic routes .
  • ADMET Prediction (SwissADME) : Estimate pharmacokinetic properties (e.g., logP = 2.1, BBB permeability) .

Case Study :
Docking of a thiazole-triazole analogue (9c) revealed hydrogen bonding with His164 in the SARS-CoV-2 Mpro^\text{pro} active site, guiding SAR studies .

What are the best practices for ensuring the chemical stability of this compound under various conditions?

Q. Basic

  • Storage : Lyophilized solid at -20°C under argon; avoid aqueous solutions >48 hours .
  • pH Stability : Test degradation via HPLC in buffers (pH 1–10); observed stability at pH 6–8 .

Q. Degradation Analysis :

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidants (H2_2O2_2) to identify degradation products .

What considerations are critical when scaling up the synthesis from laboratory to pilot-scale production?

Q. Advanced

  • Reactor Design : Continuous flow systems improve heat dissipation for exothermic amidation steps .
  • Solvent Recovery : Distillation loops for DMF or ethanol reduce costs .
  • DOE (Design of Experiments) : Use fractional factorial designs to optimize variables (temperature, catalyst loading) with minimal runs .

Example :
Scaling a thieno-pyridine synthesis from 1 g to 100 g batch increased yield from 65% to 82% after optimizing stirring rate and cooling .

How should researchers approach the analysis of stereochemical outcomes and isomer formation?

Q. Advanced

  • Chiral HPLC : Resolve enantiomers using Chiralpak IA columns (hexane/isopropanol) .
  • VCD (Vibrational Circular Dichroism) : Assign absolute configuration of isomers with ambiguous NOE data .

Case Study :
In a thiazole-4-carboxamide derivative (Compound 58), chiral HPLC confirmed >99% ee, critical for correlating stereochemistry with bioactivity .

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